molecular formula C18H22N4O3 B2446703 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 1235007-98-3

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Numéro de catalogue: B2446703
Numéro CAS: 1235007-98-3
Poids moléculaire: 342.399
Clé InChI: GRJIDJRSHGAHKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyridazinone core

Propriétés

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14-3-8-17(23)22(19-14)13-18(24)21-11-9-20(10-12-21)15-4-6-16(25-2)7-5-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJIDJRSHGAHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a suitable pyridazinone precursor. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Applications De Recherche Scientifique

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

What sets 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one apart is its unique combination of a methoxyphenyl group and a pyridazinone core, which imparts distinct pharmacological properties. Its ability to modulate multiple biochemical pathways makes it a versatile compound in scientific research .

Activité Biologique

The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The specific compound under discussion has shown promising results in preclinical models for enhancing serotonin and norepinephrine levels, which are critical in mood regulation.

Antitumor Activity

Studies have explored the antitumor properties of similar piperazine derivatives. For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance anticancer efficacy. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of angiogenesis.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated through various in vitro assays. It was found to exhibit protective effects against oxidative stress-induced neuronal damage, likely due to its ability to scavenge reactive oxygen species (ROS).

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Serotonin Receptor Modulation: The piperazine ring is known for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A, which play a role in mood and anxiety regulation.
  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation and survival, contributing to their antitumor effects.

Case Studies

StudyFindings
Study A (2020) In vivo studies showed that the compound significantly reduced tumor size in mice models by inducing apoptosis.
Study B (2021) Demonstrated neuroprotective effects in rat models subjected to induced oxidative stress, highlighting its potential in neurodegenerative diseases.
Study C (2023) Evaluated the antidepressant effects via behavioral assays, showing improved scores in forced swim tests compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization with the piperazine moiety. Key steps include:

  • Condensation reactions : Coupling 4-(4-methoxyphenyl)piperazine with a 2-oxoethyl intermediate under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve ≥95% purity.
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., palladium for cross-coupling steps) to improve yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, related piperazine-pyridazinone derivatives crystallize in a triclinic system (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and pyridazinone carbonyl (δ ~165 ppm).
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 397.1772 (calculated for C₁₉H₂₄N₄O₃) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro receptor binding : Screen for affinity at serotonin (5-HT₁A) or dopamine D₂ receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement assays (e.g., [³H]spiperone for D₂) .
  • Cytotoxicity : MTT assay in HEK-293 or cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the pyridazin-3(2H)-one core?

  • Charge-density analysis : Maps electron density to distinguish enol-keto tautomers. For example, bond lengths (C=O ~1.22 Å vs. C–O ~1.34 Å) and hydrogen-bonding patterns (e.g., O–H···N interactions) clarify dominant tautomers .
  • Temperature-dependent XRD : Compare structures at 100 K vs. 298 K to assess thermal effects on tautomeric equilibrium .

Q. What strategies mitigate competing side reactions during the 2-oxoethyl functionalization step?

  • Protecting groups : Temporarily block reactive sites on the piperazine nitrogen (e.g., Boc protection) to prevent undesired alkylation .
  • Kinetic control : Use low temperatures (−78°C) and slow addition of electrophiles to favor mono-substitution over di-alkylation .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 liability due to methoxyphenyl groups).
  • Molecular docking : Simulate binding to off-target kinases (e.g., EGFR, VEGFR2) using AutoDock Vina. Prioritize compounds with >5 kcal/mol selectivity for intended targets .

Q. What analytical techniques validate batch-to-batch consistency in synthesized compounds?

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor purity (>99%) and retention time (tᵣ = 8.2 min) .
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C) and polymorphic forms .

Conflict Resolution in Data Interpretation

Q. How to address contradictory reports on the compound’s solubility in aqueous vs. organic solvents?

  • Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) to rationalize discrepancies. For example, δTotal ≈ 22 MPa¹/² predicts better solubility in DMSO than water .
  • Co-solvent systems : Use water/ethanol (30:70) or PEG-400 to enhance aqueous solubility for in vivo studies .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å
Bond angle (C–N–C)118.5°

Q. Table 2. Synthetic Optimization Parameters

ConditionOptimal ValueImpact on Yield
Reaction temperature0°C → RT (gradual)↑ Yield by 15%
CatalystPd(OAc)₂ (5 mol%)↓ Byproducts
SolventDCM/EtOH (3:1)↑ Purity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.